molecular formula C10H13BrClNO2 B13515580 Methyl2-amino-2-(3-bromo-5-methylphenyl)acetatehydrochloride

Methyl2-amino-2-(3-bromo-5-methylphenyl)acetatehydrochloride

Cat. No.: B13515580
M. Wt: 294.57 g/mol
InChI Key: IOZNAFQTOPNVIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromine atom and a methyl group on a phenyl ring, which is further connected to an amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the aromatic ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Esterification: The resulting amino acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride may involve continuous flow processes to optimize yield and purity. Automation and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features make it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the material science industry, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The presence of the bromine atom and the amino group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-amino-2-(3-bromo-5-ethylphenyl)acetate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-amino-2-(3-bromo-5-methoxyphenyl)acetate hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H

InChI Key

IOZNAFQTOPNVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(C(=O)OC)N.Cl

Origin of Product

United States

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